molecular formula C15H22N2 B1282412 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 76272-99-6

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B1282412
CAS No.: 76272-99-6
M. Wt: 230.35 g/mol
InChI Key: UWEVJKJUENNRQT-UHFFFAOYSA-N
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Description

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine and its derivatives can be synthesized through various chemical reactions. For instance, catalytic hydrogenation of certain oximes over Raney nickel leads to 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which are then converted into amides, Schiff bases, and isothiocyanates (Moskalenko, Chashchin, & Boev, 2011). Additionally, reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles lead to the formation of oximes, hydrazones, and azines (Moskalenko & Boev, 2009).

  • Chemical Properties and Structural Analysis : The chemical properties and structural configurations of this compound derivatives are complex and diverse. NMR spectroscopy and X-ray diffraction analysis play a crucial role in understanding their molecular structure and conformation (Parthiban et al., 2009), (Park, Jeong, & Parthiban, 2011).

Potential Therapeutic and Pharmacological Applications

  • Antiarrhythmic Properties : Certain derivatives of this compound have been studied for their potential antiarrhythmic properties. For instance, 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate showed effectiveness in preventing sustained ventricular tachycardia in anesthetized dogs with induced myocardial infarctions, outperforming common antiarrhythmics like lidocaine (Thompson et al., 1987).

  • Ligand Synthesis and Receptor Binding : N-Substituted 9-azabicyclo[3.3.1]nonan-3-yl carbamate analogs have been synthesized as ligands for sigma receptors. These compounds demonstrated significant affinity and selectivity for sigma(2) receptors, suggesting potential for use in receptor studies and possibly therapeutic applications (Vangveravong, Xu, Zeng, & Mach, 2006), (Vangveravong, Xu, Zeng, & Mach, 2006).

Mechanism of Action

While the exact mechanism of action of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is not clear, research suggests that substitution of the N-methyl group at the bridgehead nitrogen with a benzyl group can result in increased affinity for both σ2 and σ1 receptors .

Future Directions

The future directions for the study and application of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine could involve further exploration of its affinity for various receptors , as well as its potential uses in the synthesis of other chemical compounds .

Properties

IUPAC Name

9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-13-9-14-7-4-8-15(10-13)17(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEVJKJUENNRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30524981
Record name 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76272-99-6
Record name 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9-Benzyl-9-azabicyclo-(3.3.1)-nonan-3-one oxime (4.0 g; 0.0164 mole), m.p. 134°, was dissolved in ethanol (100 ml) and hydrogenated at 50°-60° at 250 psi in the presence of Raney nickel. The mixture was filtered after 24 hours through kieselguhr and evaporated in vacuo. The resulting oil was dissolved in dilute hydrochloric acid (50 ml) extracted with ethyl acetate (3×150 ml), the aqueous layer was basified and re-extracted with ethyl acetate (3×150 ml). The combined organic extracts were dried (K2CO3), filtered and evaporated in vacuo to yield 3-amino-9-benzyl-9-azabicyclo-[3.3.1]-nonane (2.3 g; 61%), used without further purification.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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